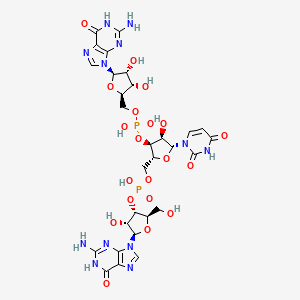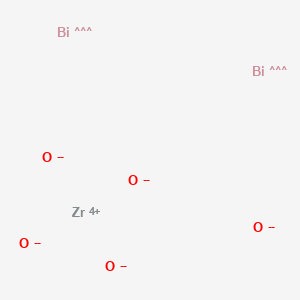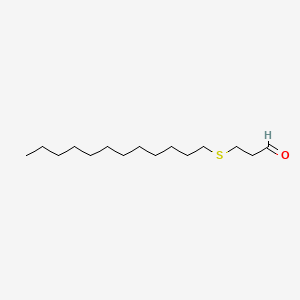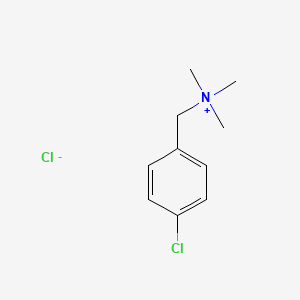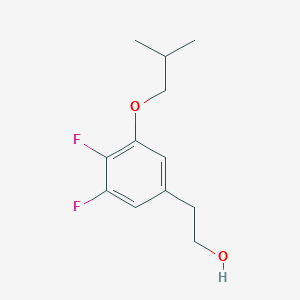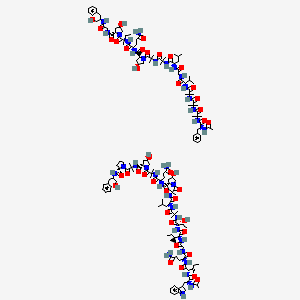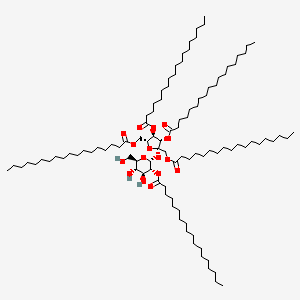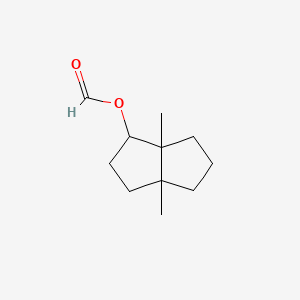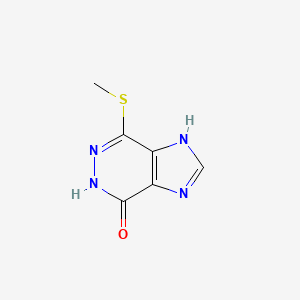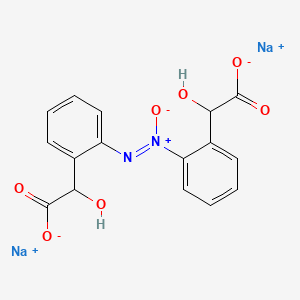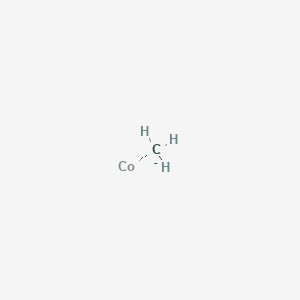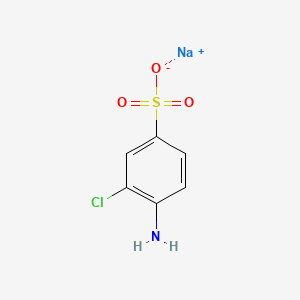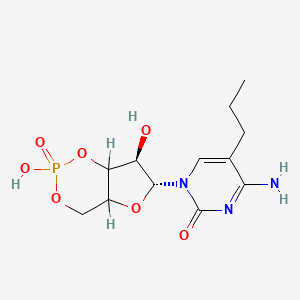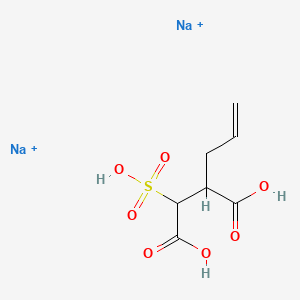
Dodecyl carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl carbamodithioate is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. This compound, in particular, is known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecyl carbamodithioate can be synthesized through the reaction of dodecylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
C12H25NH2+CS2+NaOH→C12H25NCS2Na+H2O
This reaction yields the sodium salt of this compound, which can be further purified and converted to its desired form .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization processes to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: Dodecyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Substitution: Typical nucleophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: The oxidation of this compound typically yields disulfides.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used
Aplicaciones Científicas De Investigación
Dodecyl carbamodithioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dodecyl carbamodithioate involves its ability to form stable complexes with metal ions. This chelating ability allows it to inhibit metal-dependent enzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction. In RAFT polymerization, this compound acts as a chain transfer agent, mediating the growth of polymer chains and allowing for precise control over polymer molecular weight and architecture .
Comparación Con Compuestos Similares
- Cyanomethyl methyl(phenyl) carbamodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid
Comparison: Dodecyl carbamodithioate is unique in its ability to form highly stable complexes with transition metals, making it particularly effective in applications requiring strong metal chelation. Compared to other dithiocarbamates, it offers superior performance in RAFT polymerization due to its long alkyl chain, which provides better solubility and compatibility with various monomers .
Propiedades
Número CAS |
77375-20-3 |
|---|---|
Fórmula molecular |
C13H27NS2 |
Peso molecular |
261.5 g/mol |
Nombre IUPAC |
dodecyl carbamodithioate |
InChI |
InChI=1S/C13H27NS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H2,14,15) |
Clave InChI |
OFFDBKDOQPHOJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


